molecular formula C24H20N2O4S B2884154 methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate CAS No. 1207033-45-1

methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate

Cat. No. B2884154
CAS RN: 1207033-45-1
M. Wt: 432.49
InChI Key: OXPFYPREIAYJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate, also known as MMPTB, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the thiophene family, which is known for its diverse biological activities. MMPTB has been found to have several interesting properties that make it a promising candidate for scientific research.

Mechanism of Action

The mechanism of action of methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate has been found to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects:
methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate has been found to have several biochemical and physiological effects. In addition to its anti-cancer activity, methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate has been found to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new therapies for a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its properties and potential uses.

Future Directions

There are several future directions for the study of methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate. One area of research that has shown promise is in the development of new cancer therapies. methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate has been found to have potent anti-cancer activity, and more research is needed to fully understand its potential uses in the treatment of cancer. Additionally, methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new therapies for a variety of diseases. Further research is needed to fully understand the biochemical and physiological effects of methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate, as well as its potential uses in scientific research.

Synthesis Methods

The synthesis of methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride. This acid chloride is then reacted with methyl 3-aminobenzoate to produce methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate.

Scientific Research Applications

Methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate has been studied for its potential use in several scientific research applications. One area of research that has shown promise is in the development of new drugs for the treatment of cancer. methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate has been found to have potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

methyl 3-[[4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-29-19-10-8-16(9-11-19)20-15-31-22(21(20)26-12-3-4-13-26)23(27)25-18-7-5-6-17(14-18)24(28)30-2/h3-15H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPFYPREIAYJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.